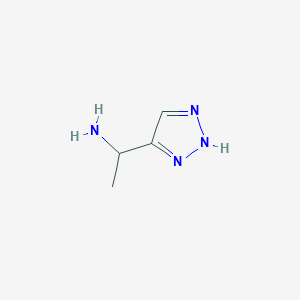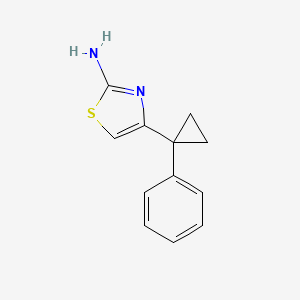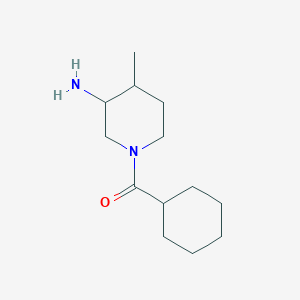
1-(1H-1,2,3-triazol-4-yl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1H-1,2,3-triazol-4-yl)ethan-1-amine is a compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(1H-1,2,3-triazol-4-yl)ethan-1-amine can be synthesized through various methods. . This reaction is highly efficient and regioselective, producing the desired triazole compound in good yields.
Industrial Production Methods
Industrial production of this compound typically involves large-scale CuAAC reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of copper catalysts and appropriate ligands, such as tris(benzyltriazolylmethyl)amine, enhances the efficiency of the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
1-(1H-1,2,3-triazol-4-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring into other functional groups.
Substitution: The amine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives .
Wissenschaftliche Forschungsanwendungen
1-(1H-1,2,3-triazol-4-yl)ethan-1-amine has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is employed in bioconjugation techniques, such as labeling biomolecules.
Industry: The compound is used in the production of various materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(1H-1,2,3-triazol-4-yl)ethan-1-amine involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, enhancing its reactivity in catalytic processes. Additionally, the amine group can form hydrogen bonds with biological molecules, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(benzyltriazolylmethyl)amine: A similar compound used as a ligand in CuAAC reactions.
1H-1,2,4-Triazol-3-amine: Another triazole derivative with applications in drug synthesis.
Uniqueness
1-(1H-1,2,3-triazol-4-yl)ethan-1-amine is unique due to its specific structure, which combines a triazole ring with an amine group. This combination imparts distinct reactivity and versatility, making it valuable in various applications .
Eigenschaften
Molekularformel |
C4H8N4 |
|---|---|
Molekulargewicht |
112.13 g/mol |
IUPAC-Name |
1-(2H-triazol-4-yl)ethanamine |
InChI |
InChI=1S/C4H8N4/c1-3(5)4-2-6-8-7-4/h2-3H,5H2,1H3,(H,6,7,8) |
InChI-Schlüssel |
RRFCOCQEYKSGKE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=NNN=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(3AR,6aS)-tetrahydro-1H-thieno[3,4-c]pyrrole-3a(3H)-carbonitrile 2,2-dioxide](/img/structure/B13529837.png)

![5-{[4-(Trifluoromethyl)phenyl]sulfanyl}-1,3,4-thiadiazol-2-amine](/img/structure/B13529850.png)


![4-[4-(Methylsulfanyl)phenyl]but-3-en-2-one](/img/structure/B13529863.png)


![(1S,6R,8S)-8-phenyl-3-azabicyclo[4.2.0]octane](/img/structure/B13529892.png)
